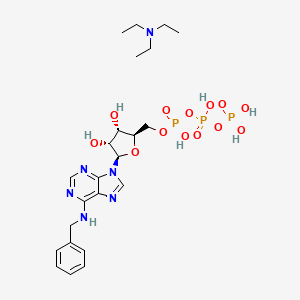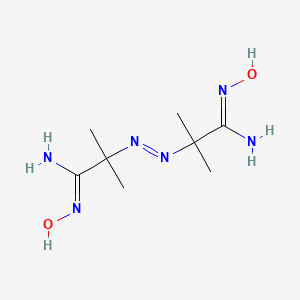
Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) is a chemical compound known for its role as a free radical initiator. It is commonly used in polymerization processes for acrylic, vinyl, and allyl monomers. The compound is also referred to as 2,2’-azobis(2-methylpropionamidine) dihydrochloride and has the molecular formula C8H18N6·2HCl .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) can be synthesized through the reaction of 2-methylpropionamidine with an azobis compound. The reaction typically involves the use of hydrochloric acid to form the dihydrochloride salt. The synthesis is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in reactions with propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a free radical initiator in polymerization reactions for the synthesis of polymers and copolymers.
Biology: Employed in studies involving free radical generation and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial materials, including plastics and resins
Mécanisme D'action
The mechanism of action of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition rate and free radical generation are influenced by factors such as temperature, pH, and the presence of other chemical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-azobis(2-methylpropionitrile): Another free radical initiator used in polymerization reactions.
2,2’-azobis(isobutyronitrile): Similar in structure and function, used in similar applications.
2,2’-azobis(2-amidinopropane) dihydrochloride: Shares similar properties and applications
Uniqueness
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) is unique due to its specific decomposition properties and compatibility with various monomers. Its ability to generate free radicals under controlled conditions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
32813-95-9 |
|---|---|
Formule moléculaire |
C8H18N6O2 |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
2-[[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]diazenyl]-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6O2/c1-7(2,5(9)11-15)13-14-8(3,4)6(10)12-16/h15-16H,1-4H3,(H2,9,11)(H2,10,12) |
Clé InChI |
CMIPCRJDHTUYMZ-UHFFFAOYSA-N |
SMILES isomérique |
CC(N=NC(/C(=N/O)/N)(C)C)(/C(=N/O)/N)C |
SMILES canonique |
CC(C)(C(=NO)N)N=NC(C)(C)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



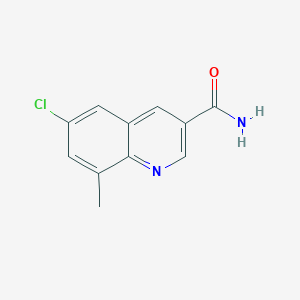
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
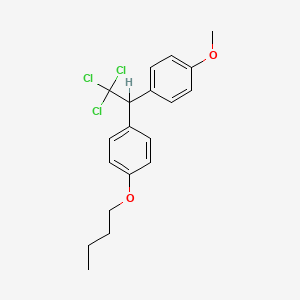
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

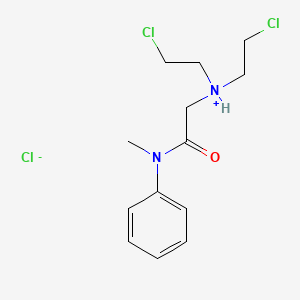
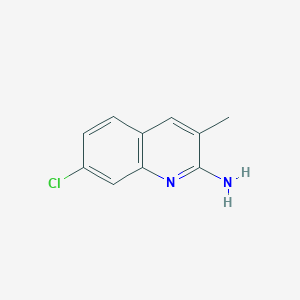
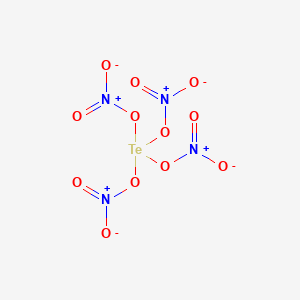
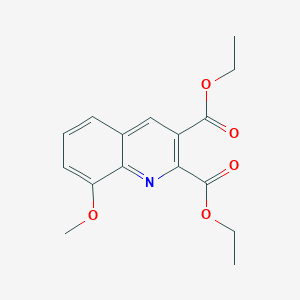
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
